3-Bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, a phenyl group, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
The synthesis of 3-Bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursorsFor example, the Suzuki–Miyaura cross-coupling reaction is often employed to introduce the phenyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example, where the bromine atom is replaced by an aryl or heteroaryl group using palladium catalysts and boronic acids. Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurodegenerative disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the inhibition of enzymes such as monoamine oxidase B, which is relevant in the treatment of neurodegenerative diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of enzymes like monoamine oxidase B by binding to the active site and preventing substrate access . The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
3-Bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine.
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the phenyl and bromine groups, making it less complex.
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the bromine and methyl groups, altering its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9BrF3N3 |
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Molecular Weight |
356.14 g/mol |
IUPAC Name |
3-bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9BrF3N3/c1-8-12(15)13-19-10(9-5-3-2-4-6-9)7-11(14(16,17)18)21(13)20-8/h2-7H,1H3 |
InChI Key |
REPKYVZQMRYERI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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